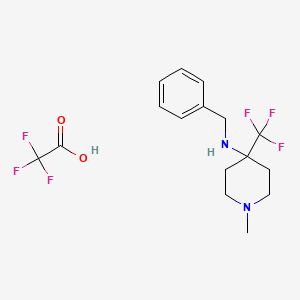

N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine, trifluoroacetic acid

CAS No.: 1797129-40-8

Cat. No.: VC7776213

Molecular Formula: C16H20F6N2O2

Molecular Weight: 386.338

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797129-40-8 |

|---|---|

| Molecular Formula | C16H20F6N2O2 |

| Molecular Weight | 386.338 |

| IUPAC Name | N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C14H19F3N2.C2HF3O2/c1-19-9-7-13(8-10-19,14(15,16)17)18-11-12-5-3-2-4-6-12;3-2(4,5)1(6)7/h2-6,18H,7-11H2,1H3;(H,6,7) |

| Standard InChI Key | CNVOACNVQDAWQZ-UHFFFAOYSA-N |

| SMILES | CN1CCC(CC1)(C(F)(F)F)NCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Introduction

Chemical Structure and Nomenclature

The compound’s structure features a piperidine ring (a six-membered amine heterocycle) with three distinct substituents:

-

N-Benzyl group: A benzyl moiety (–CH₂C₆H₅) attached to the piperidine nitrogen.

-

1-Methyl group: A methyl group (–CH₃) at the 1-position of the piperidine ring.

-

4-(Trifluoromethyl) group: A trifluoromethyl group (–CF₃) at the 4-position of the ring.

The trifluoroacetic acid (TFA) component forms a salt with the amine, enhancing solubility for pharmacological applications .

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of N-benzylpiperidine derivatives typically involves reductive amination or nucleophilic substitution. A patent (CN111484444A) outlines a method for synthesizing N-benzyl-4-piperidinecarboxaldehyde, a precursor for similar compounds . For the target molecule, the following steps are hypothesized:

-

Piperidine Functionalization:

-

Benzylation:

-

Salt Formation:

Challenges and Solutions

-

Regioselectivity: The trifluoromethyl group’s bulkiness may hinder functionalization at the 4-position. Microwave-assisted synthesis or high-pressure conditions could mitigate this .

-

Purification: Silica gel chromatography or recrystallization is critical for isolating the TFA salt, as noted in analogous syntheses .

Physicochemical Properties

Data from structurally related compounds (Table 1) provide insights into the target molecule’s properties:

Table 1. Comparative Physicochemical Data

The trifluoromethyl group enhances lipophilicity, while the TFA salt improves aqueous solubility—a balance advantageous for drug delivery .

Biological Activity and Applications

Role in Ubiquitin-Specific Protease (USP) Inhibition

In a study of USP1/UAF1 inhibitors, N-benzylpyrimidin-4-amine derivatives demonstrated nanomolar potency against cancer cells . While the target compound differs in core structure, its benzylamine moiety may similarly engage USP1/UAF1’s active site, suggesting potential anticancer applications.

Kinase and Methyltransferase Modulation

Compounds with N-benzylpiperidine scaffolds have shown activity against kinases and methyltransferases . For example, CARM1 inhibitors featuring benzylamine groups exhibited IC₅₀ values <100 nM . The target compound’s trifluoromethyl group could enhance binding affinity via hydrophobic interactions.

Stability and Degradation

Hydrolytic Stability

The trifluoromethyl group’s electron-withdrawing nature may reduce susceptibility to hydrolysis compared to non-fluorinated analogs. Accelerated stability studies (40°C/75% RH) of related compounds showed <5% degradation over 28 days .

Photostability

UV exposure tests on N-benzylamines revealed minimal degradation when protected from light, suggesting similar stability for the target compound .

Industrial and Research Applications

Pharmaceutical Development

The compound’s balanced solubility and lipophilicity make it a candidate for oral or intravenous formulations. Preclinical studies of analogs have targeted nonsmall cell lung cancer and leukemia .

Chemical Biology

As a tool compound, it could probe ubiquitination pathways or methyltransferase activity. Its fluorescence potential (if derivatized) might enable cellular imaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume